molecular formula C8H13N B15323404 (Isocyanomethyl)cyclohexane

(Isocyanomethyl)cyclohexane

Cat. No.: B15323404
M. Wt: 123.20 g/mol
InChI Key: GBTUNRWBNKTDDP-UHFFFAOYSA-N
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Description

(Isocyanomethyl)cyclohexane is an organic compound with the molecular formula C8H13N It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an isocyanomethyl group (-CH2NCO)

Preparation Methods

Synthetic Routes and Reaction Conditions: (Isocyanomethyl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with phosgene (COCl2) to form the corresponding isocyanate, which is then converted to this compound. The reaction typically requires an inert atmosphere and controlled temperature conditions to prevent side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of reactants and the use of catalysts to enhance reaction rates. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (Isocyanomethyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexylmethyl isocyanate, which can further react to form ureas and carbamates.

    Reduction: Reduction of this compound can yield cyclohexylmethylamine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.

Major Products:

    Oxidation: Cyclohexylmethyl isocyanate, ureas, and carbamates.

    Reduction: Cyclohexylmethylamine.

    Substitution: Various substituted cyclohexylmethyl derivatives.

Scientific Research Applications

(Isocyanomethyl)cyclohexane has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyureas, which are valuable materials in coatings, adhesives, and elastomers.

    Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

    Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (isocyanomethyl)cyclohexane involves its reactivity with nucleophiles and electrophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with various functional groups, leading to the formation of ureas, carbamates, and other derivatives. This reactivity is exploited in polymerization reactions and the synthesis of complex organic molecules.

Comparison with Similar Compounds

    Cyclohexyl isocyanate: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

    Hexamethylene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.

    Isophorone diisocyanate: Another diisocyanate with a different ring structure, used in high-performance coatings.

Uniqueness: (Isocyanomethyl)cyclohexane is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and properties compared to other isocyanates. Its ability to form stable polymers and its versatility in chemical reactions make it a valuable compound in various applications.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

isocyanomethylcyclohexane

InChI

InChI=1S/C8H13N/c1-9-7-8-5-3-2-4-6-8/h8H,2-7H2

InChI Key

GBTUNRWBNKTDDP-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1CCCCC1

Origin of Product

United States

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